Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring that contains two nitrogen atoms and one oxygen atom. This compound is notable for its diverse chemical properties and potential applications in various scientific fields, including medicinal chemistry and material science. Its molecular formula is with a molecular weight of 156.14 g/mol .
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be classified as an oxadiazole derivative, which is known for exhibiting a range of biological activities. The compound is synthesized from specific precursors through various chemical reactions, making it a subject of interest in organic chemistry and pharmaceutical development .
The synthesis of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves several steps:
A common method reported involves the use of triphenylphosphine and triethylamine under controlled heating conditions to facilitate the cyclization process . Reaction conditions must be optimized for temperature and time to ensure high yields and purity of the final product.
The molecular structure of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate features a five-membered ring with substituents that contribute to its chemical reactivity. Key structural data include:
The presence of functional groups such as carboxylates enhances its reactivity and potential interactions in biochemical pathways .
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
These reactions are significant for its application in synthesizing other complex molecules or as intermediates in drug development .
For instance, studies have indicated that related oxadiazoles can inhibit enzymes critical for the survival of pathogens such as Trypanosoma cruzi by binding to their active sites . This suggests that ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate may exhibit similar inhibitory effects.
Key physical and chemical properties include:
These properties indicate that ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has favorable characteristics for absorption in biological systems while being unable to cross the blood-brain barrier .
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has potential applications in various scientific fields:
Research continues to uncover additional applications of this compound in drug discovery and development processes .
The synthesis of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 40699-38-5; C₆H₈N₂O₃; MW 156.14 g/mol) predominantly relies on cyclocondensation reactions between amidoximes and carboxylic acid derivatives. The foundational approach, pioneered by Tiemann and Krüger in 1884, involves reacting 2-hydroxyimino-2-methylpropionamidine (acetamidoxime) with ethyl chlorooxoacetate. This two-step process proceeds via an O-acylated intermediate that undergoes thermally induced cyclodehydration to form the 1,2,4-oxadiazole core [9].
Key limitations of classical methods include:
Optimized protocols replace acyl chlorides with activated esters (e.g., ethyl oxalyl chloride derivatives), improving atom economy. For example, Scheme 1 in antitubercular research (PMC10683028) demonstrates direct amidoxime esterification using ethyl 2-chloro-2-oxoacetate, yielding the target oxadiazole at 156.14 g/mol after cyclization [5].
Table 1: Traditional Synthesis Routes and Performance Metrics
Starting Materials | Conditions | Yield (%) | Purity (%) | Key Limitations |
---|---|---|---|---|
Acetamidoxime + Ethyl chlorooxoacetate | Toluene, reflux, 12 h | 58 | >90 | HCl generation, solvent toxicity |
Acetamidoxime + Ethyl oxalate | K₂CO₃, THF, 80°C, 8 h | 72 | 95 | Moderate reaction time |
Acetamidoxime + Diethyl oxalate | Solvent-free, 120°C, 6 h | 85 | 98 | High energy input |
Recent efforts prioritize solvent-free or aqueous-phase reactions to enhance sustainability. A breakthrough method achieves 93% yield by reacting acetamidoxime with diethyl oxalate under neat conditions at 120°C for 6 hours, eliminating toxic solvents and reducing purification needs [9]. Water-mediated reactions also show promise, leveraging hydrophobic effects to accelerate cyclization. In one protocol, microwave irradiation in aqueous medium (pH 5.0) completes the reaction in 30 minutes with 89% yield, minimizing energy use [9].
Iron(III) nitrate-mediated synthesis exemplifies green catalysis. This one-pot method uses Fe(NO₃)₃·9H₂O to activate nitriles (e.g., acetonitrile) and carbonyls (e.g., ethyl pyruvate), forming the oxadiazole ring at 80°C in 10 hours. Advantages include:
Table 2: Green Synthesis Methods Comparison
Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | E-Factor* |
---|---|---|---|---|---|
Solvent-free cyclization | None | 120 | 6 | 85 | 0.8 |
Aqueous microwave irradiation | Citric acid | 100 | 0.5 | 89 | 0.5 |
Iron(III) nitrate catalysis | Fe(NO₃)₃·9H₂O | 80 | 10 | 78 | 1.2 |
*Environmental factor: lower = greener; calculated as waste (kg)/product (kg)
Tetrabutylammonium fluoride (TBAF) revolutionizes amidoxime activation by promoting O-acylation over N-acylation. In THF at room temperature, TBAF (10 mol%) facilitates >95% conversion to ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate within 2 hours, achieving 98% yield. The mechanism involves fluoride-induced desilylation of O-silylated amidoximes, enhancing electrophile susceptibility [9].
Propylphosphonic anhydride (T3P®) enables direct coupling with carboxylic acids under mild conditions. A representative protocol combines acetamidoxime, ethyl oxaloacetate, and T3P (1.2 equiv) in acetonitrile at 80°C for 1 hour, delivering 97% yield. Benefits include:
K₂CO₃-mediated pathways balance cost and efficiency. In toluene reflux, K₂CO₃ (2 equiv) facilitates cyclocondensation of acetamidoxime and ethyl 2-chloroacetate, yielding 85% product. While slower than T3P (12 hours), this method avoids expensive catalysts, making it viable for kilo-scale production [5] [9].
Table 3: Catalyst Performance in Oxadiazole Formation
Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Selectivity (%) | Industrial Viability |
---|---|---|---|---|---|---|
TBAF | 10 | THF | 2 | 98 | >99 | Moderate (cost issues) |
T3P® | 120* | MeCN | 1 | 97 | 98 | High |
K₂CO₃ | 200* | Toluene | 12 | 85 | 95 | Very high |
*Equivalents relative to substrate
Translating batch synthesis to continuous flow reactors faces hurdles due to the multistep nature of oxadiazole formation. Key challenges include:
Innovative solutions integrate segmented flow with inline analytics. In a prototype system, acetamidoxime and ethyl oxalyl chloride merge in a T-mixer, followed by a 5-mL coiled reactor (60°C, 10 min residence time). FT-IR monitors conversion in real-time, enabling automated adjustment of flow rates (2–5 mL/min). This system achieves 91% yield at 100 g/hour throughput [8].
For thermal cyclization, oscillatory baffled reactors prevent fouling via controlled fluid vortices. A proof-of-concept setup for ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate synthesis achieved:
Table 4: Continuous Flow System Parameters for Oxadiazole Production
Reactor Type | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Throughput (g/h) | Yield (%) |
---|---|---|---|---|---|
Microcapillary | 2 | 60 | 10 | 15 | 91 |
Oscillatory baffled | 10 | 120 | 30 | 100 | 88 |
Tubular (with scCO₂*) | 5 | 100 | 15 | 50 | 94 |
*supercritical CO₂ as green solvent
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0